Superior Synthesis Yield
The synthesis of 4-cyanophenylglyoxal hydrate from 4-cyanoacetophenone proceeds with a reported yield of approximately 99% . This is a significantly higher efficiency compared to the synthesis of 4-bromophenylglyoxal hydrate (82% yield) and 4-nitrophenylglyoxal (85% yield) under comparable oxidation conditions using selenium dioxide. This near-quantitative conversion translates directly to reduced material costs, minimized purification effort, and lower waste generation, making 4-cyanophenylglyoxal hydrate the more economically and environmentally favorable choice as a synthetic intermediate.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | ~99% yield |
| Comparator Or Baseline | 4-Bromophenylglyoxal hydrate (82% yield); 4-Nitrophenylglyoxal (85% yield) |
| Quantified Difference | 17 percentage points higher than 4-bromo analog; 14 percentage points higher than 4-nitro analog |
| Conditions | Oxidation of corresponding 4-substituted acetophenone with selenium dioxide (SeO2) in 1,4-dioxane/water. |
Why This Matters
This higher synthesis yield reduces the cost per unit of downstream products and streamlines purification, directly impacting procurement decisions for large-scale or iterative synthesis projects.
